molecular formula C10H8F2N4O B133821 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide CAS No. 170939-95-4

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide

Cat. No. B133821
CAS RN: 170939-95-4
M. Wt: 240.21 g/mol
InChI Key: POGQSBRIGCQNEG-APZFVMQVSA-N
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Description

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide, also known as Rufinamide, is a triazole derivative . It is structurally dissimilar to other marketed antiepileptic drugs . Rufinamide has been granted a marketing authorization by the European Union and FDA for use as a complementary therapy for seizures associated with Lennox-Gastaut syndrome .


Molecular Structure Analysis

The molecular formula of 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide is C10H8F2N4O . It contains a triazole group within its structure, which has a structural resemblance to anti-fungal and fungicidal drugs .

Scientific Research Applications

Mechanism of Action

Target of Action

Rufinamide-d2 primarily targets voltage-gated sodium channels . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) at high concentrations .

Mode of Action

Rufinamide-d2 acts by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and blocking the spread of seizure activity . At high concentrations, it inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .

Biochemical Pathways

The primary biochemical pathway affected by Rufinamide-d2 involves the modulation of voltage-gated sodium channels. By prolonging their inactive state, Rufinamide-d2 prevents the generation and propagation of electrical pulses in the brain, which can disrupt normal brain function and cause seizures .

Pharmacokinetics

Rufinamide-d2 is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . After oral ingestion, Rufinamide-d2 is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . Rufinamide-d2 is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative CGP 47292 . Approximately 2% of an administered dose is excreted as unchanged Rufinamide-d2 in urine .

Result of Action

The molecular and cellular effects of Rufinamide-d2’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By prolonging the inactive state of voltage-gated sodium channels, Rufinamide-d2 prevents the generation and propagation of electrical pulses in the brain, thereby blocking the spread of seizure activity .

Action Environment

The action, efficacy, and stability of Rufinamide-d2 can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of Rufinamide-d2, with its bioavailability being at least 85% under fed conditions . Additionally, the metabolism of Rufinamide-d2 can be affected by the presence of other drugs, with certain drugs known to increase or decrease its clearance .

properties

IUPAC Name

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSBRIGCQNEG-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide
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1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide
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1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide
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